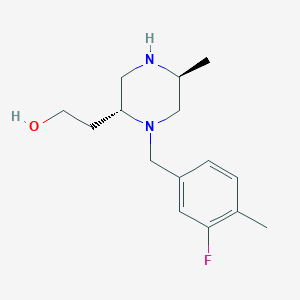

2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol

Description

2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol is a chiral piperazine derivative featuring a 3-fluoro-4-methylbenzyl substituent and a hydroxylated ethyl side chain. Its stereochemistry (2R,5S) is critical for its conformational stability and biological interactions. Piperazine scaffolds are widely studied in medicinal chemistry due to their versatility in binding to receptors, enzymes, and transporters, particularly in the central nervous system (CNS) .

Propriétés

Formule moléculaire |

C15H23FN2O |

|---|---|

Poids moléculaire |

266.35 g/mol |

Nom IUPAC |

2-[(2R,5S)-1-[(3-fluoro-4-methylphenyl)methyl]-5-methylpiperazin-2-yl]ethanol |

InChI |

InChI=1S/C15H23FN2O/c1-11-3-4-13(7-15(11)16)10-18-9-12(2)17-8-14(18)5-6-19/h3-4,7,12,14,17,19H,5-6,8-10H2,1-2H3/t12-,14+/m0/s1 |

Clé InChI |

JMHXBOVTVXXFPW-GXTWGEPZSA-N |

SMILES isomérique |

C[C@H]1CN([C@@H](CN1)CCO)CC2=CC(=C(C=C2)C)F |

SMILES canonique |

CC1CN(C(CN1)CCO)CC2=CC(=C(C=C2)C)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzyl chloride and 2-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Piperazine derivatives are a structurally diverse class of compounds. Below, we compare the target molecule with analogs based on substituents, synthesis, and physicochemical properties.

Key Points of Comparison

Stereochemical Complexity :

The target compound’s (2R,5S) configuration distinguishes it from simpler piperazine derivatives like the 4-(2-fluorobenzoyl) analog in , which lacks explicit stereochemical descriptors. Enantiopure synthesis (e.g., chiral catalysts or resolution) is likely required for the target, whereas racemic mixtures are common in less complex analogs .

Substituent Effects: Fluorine Position: The 3-fluoro-4-methylbenzyl group in the target may confer distinct electronic and steric effects compared to the 2-fluorobenzoyl group in ’s compound. Meta-fluorination often enhances metabolic stability relative to ortho-substitution . Polar vs.

Synthetic Challenges: The target compound’s synthesis likely parallels ’s methodology (e.g., nucleophilic substitution on piperazine), but stereochemical control adds complexity. For example, the 48% yield reported for the 4-(2-fluorobenzoyl)piperazinium derivative suggests moderate efficiency in non-stereoselective routes, whereas enantioselective syntheses often incur lower yields .

Biological Relevance: Piperazines with fluorinated aryl groups (e.g., ’s compound) frequently exhibit serotoninergic or dopaminergic activity. The target’s 3-fluoro-4-methylbenzyl group may optimize receptor binding compared to non-fluorinated analogs, as fluorine’s electronegativity enhances affinity for hydrophobic pockets .

Physicochemical Properties: LogP: The target’s benzyl and methyl groups increase lipophilicity (predicted LogP ~2.5), whereas the ethanol moiety reduces it relative to purely aromatic analogs (e.g., thiazolidinones in , LogP ~3.0–3.5). Solubility: Hydroxyl and ethanol groups improve water solubility, critical for bioavailability in CNS-targeting drugs.

Activité Biologique

The compound 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol

- Molecular Formula : C15H22FN3O

- Molar Mass : 279.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its effects on different biological systems.

Antiproliferative Activity

Studies have shown that fluorinated piperazine derivatives often possess significant antiproliferative effects against cancer cell lines. For instance, compounds similar to this derivative have been tested against breast and colon cancer cells, demonstrating IC50 values in the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol | MCF7 (Breast) | 5.6 |

| Similar Piperazine Derivative | HT29 (Colon) | 8.3 |

These results suggest that the compound may interfere with cellular proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. Fluorinated compounds are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction can lead to the formation of reactive metabolites that bind to macromolecules within cells, resulting in cytotoxic effects.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives similar to 2-((2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methylpiperazin-2-yl)ethan-1-ol:

- Study on Anticancer Effects :

- Urease Inhibition :

- Tyrosinase Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.